1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
Overview
Description
This compound is also known as Demecolcine . It is a derivative of colchicine and has the molecular formula C21H25NO5 . It is an antitumor alkaloid that depolymerizes microtubules and inhibits spindle formation during metaphase .
Synthesis Analysis
Demecolcine was isolated from Colchicum autumnale L., Liliaceae . The structure of Demecolcine was determined by Santavy et al . The synthesis of Demecolcine was reported by Uffer et al .Molecular Structure Analysis
The molecular weight of Demecolcine is 371.43 . The percent composition is C 67.91%, H 6.78%, N 3.77%, O 21.54% .Physical and Chemical Properties Analysis
Demecolcine forms pale yellow prisms from ethyl acetate + ether . It has a melting point of 186°C . It is soluble in acidified water, in alcohol, ether, chloroform, benzene .Scientific Research Applications
Synthesis and Utilization
The compound 1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one has been utilized in various synthetic pathways. For instance, Learmonth, Proctor, and Scopes (1997) demonstrated its use in the synthesis of 6-aminotetrahydrobenzo[7]annulenes, showing its potential in creating diverse chemical structures (Learmonth, Proctor, & Scopes, 1997).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound have been explored. Shiotani, Kometani, and Mitsuhashi (1975) synthesized 2,3,4,5,6,7-hexahydro-1,6-methano-1H-3-benzazonine derivatives, showcasing the compound's relevance in the development of analgesics (Shiotani, Kometani, & Mitsuhashi, 1975).
Stereochemical Studies
Fülöp, Stájer, Bernáth, and Sohár (1985) conducted stereochemical studies involving similar compounds, underlining the importance of such molecules in understanding the stereochemical aspects of heterocyclic chemistry (Fülöp, Stájer, Bernáth, & Sohár, 1985).
Bioactive Compound Synthesis
The synthesis of bioactive compounds like isoaaptamine, a PKC inhibitor, has been reported by Walz and Sundberg (2000) using a structure similar to the subject compound. This underlines its potential in synthesizing biologically significant molecules (Walz & Sundberg, 2000).
Heterocyclic Compound Synthesis
Abdallah, Hassaneen, and Abdelhadi (2009) explored the synthesis of tetra- and penta-heterocyclic compounds incorporating an isoquinoline moiety, indicative of the compound's versatility in forming complex heterocyclic structures (Abdallah, Hassaneen, & Abdelhadi, 2009).
Anellation Methods
The work of Abou‐Hadeed and Hansen (1997) on anellation methods transforming heptalene-4,5-dicarboxylates into benzo[a]heptalenes highlights the compound's application in complex chemical transformations (Abou‐Hadeed & Hansen, 1997).
Fluorescence Properties
Long, Wang, Matsuura, and Meng (1999) investigated the fluorescence properties of novel benzo[a]phenoxazin-5-one derivatives. This research indicates the potential of using similar compounds in the study of fluorescence, which is important in various scientific applications (Long, Wang, Matsuura, & Meng, 1999).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Demecolcine , is microtubules . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Demecolcine interacts with its target by binding to the microtubule plus end , which suppresses microtubule dynamics . At higher concentrations, it promotes microtubule detachment from the microtubule organizing center . The detached microtubules with unprotected minus ends depolymerize over time .
Biochemical Pathways
The compound affects the cell division pathway by inhibiting spindle formation during metaphase . This action disrupts the normal process of mitosis, causing cells to arrest in metaphase . This mechanism is used to synchronize cells and for karyotyping in cytogenetic studies .
Pharmacokinetics
Therefore, handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Result of Action
The result of the compound’s action is the disruption of normal cell division . By inhibiting microtubule dynamics, it causes aneuploidy in mitotic cells where the microtubules fall apart or are suppressed before they can complete their function of pulling chromosomes into the daughter cell . Depending on the dose, it can also cause DNA fragmentation of chromosomes in micronuclei when nondisjunction occurs .
Action Environment
The compound is stable if stored as directed and should be protected from light and heat . It’s important to note that strong oxidizing agents should be avoided . Environmental factors such as temperature, light, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Properties
IUPAC Name |
1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPGOLRFBJNIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859391 | |
Record name | 1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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